molecular formula C10H13NO2 B1601150 Phenacetin-ethoxy-1-13C CAS No. 72156-72-0

Phenacetin-ethoxy-1-13C

Cat. No.: B1601150
CAS No.: 72156-72-0
M. Wt: 180.21 g/mol
InChI Key: CPJSUEIXXCENMM-LBPDFUHNSA-N
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Description

Phenacetin-ethoxy-1-13C: is a labeled compound where the ethoxy group contains the carbon-13 isotope. This compound is a derivative of phenacetin, which is known for its analgesic and antipyretic properties. The labeling with carbon-13 makes it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic research.

Mechanism of Action

Target of Action

Phenacetin-ethoxy-1-13C is a derivative of phenacetin, a compound that has been used as an analgesic and antipyretic . The primary target of phenacetin and its derivatives is the cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins . Prostaglandins are lipid compounds that have diverse roles in the body, including mediating inflammation and pain.

Mode of Action

This compound, like phenacetin, inhibits the activity of the COX enzymes, thereby reducing the production of prostaglandins This results in decreased perception of pain and reduction of fever

Biochemical Pathways

The action of this compound affects the arachidonic acid pathway. By inhibiting COX enzymes, it prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes. These molecules are involved in pain, fever, inflammation, and blood clotting. Therefore, the inhibition of this pathway leads to reduced pain and fever .

Pharmacokinetics

Phenacetin, the parent compound, is known to be well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver (primarily by n-hydroxylation and conjugation), and excreted in the urine . The presence of the carbon-13 label in this compound may allow for more precise tracking of these processes.

Result of Action

The molecular and cellular effects of this compound action would be a decrease in the production of prostaglandins, leading to a reduction in pain and fever. At the cellular level, this could involve decreased activity of COX enzymes and reduced signaling through prostaglandin receptors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other drugs or substances that can interact with this compound, and individual variations in drug metabolism and excretion. For example, conditions that alter liver function could impact the metabolism and hence the efficacy of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Williamson Ether Synthesis: This method involves the reaction of an alkyl halide with the conjugate base of an alcohol or phenol.

    Amide Synthesis: This involves the formation of an amide bond between an amine and a carboxylic acid derivative.

Industrial Production Methods:

Industrial production of phenacetin-ethoxy-1-13C typically involves large-scale synthesis using the above methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Properties

IUPAC Name

N-(4-(113C)ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJSUEIXXCENMM-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH2]OC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10483603
Record name Phenacetin-ethoxy-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72156-72-0
Record name Phenacetin-ethoxy-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72156-72-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Ethoxyaniline (40 g, 0.29 mol) and triethylamine (61 mL, 0.44 mol) were dissolved in dichloromethane (200 mL). Acetic anhydride (30 mL, 0.32 mol) was added in drops thereto, and the mixture was stirred for 1 h at 0° C. to room temperature. 1N hydrochloric acid solution was added, and the reaction mixture was extracted with ethyl acetate, washed with sodium chloride solution, and dried over anhydrous magnesium sulfate to give the title compound.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

5.0 g of phenetylamine was dissolved in 50 ml of methylene chloride, and 7.0 ml of triethylamine and 3.6 ml of acetyl chloride were added to the solution at 0° C. The solution was stirred at room temperature for 2 hours, washed with water, aqueous solution of citric acid, and saturated aqueous solution of sodium chloride, and dried with anhydrous magnesium sulfate. After separating the desiccant by filtration, the solution was purified by silica gel column chromatography to obtain 5.52 g of N-acetylphenetylamine, which was white crystal (yield: 82%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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